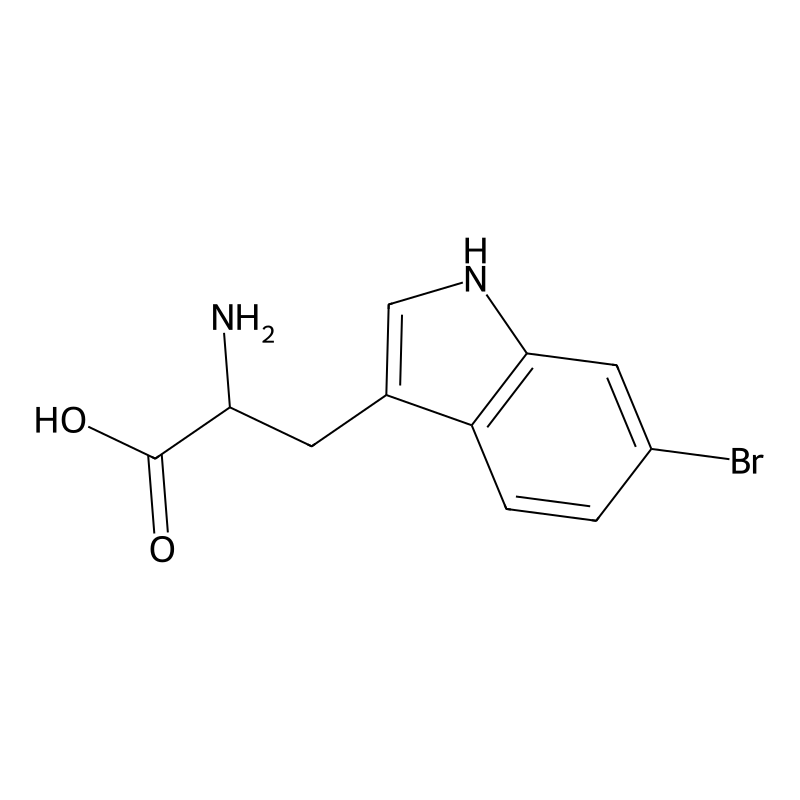

6-Bromo-DL-tryptophan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

6-Bromo-DL-tryptophan is a synthetic, racemic amino acid derivative distinguished by a bromine atom at the 6-position of the indole ring. This modification makes it a valuable precursor for synthesizing complex molecules, particularly marine natural products like dragmacidins and eudistomins, which are inaccessible from unsubstituted tryptophan.[1][2][3] The bromine atom serves as a stable, regiochemically defined synthetic handle for cross-coupling reactions and provides unique electronic properties, differentiating its utility from other halogenated isomers or the parent compound in both chemical synthesis and as a biochemical probe.[4][5]

References

- [1] Jiang, B., et al. A facile synthesis of dragmacidin B and 2,5-bis(6'-bromo-3'-indolyl)piperazine. Org. Lett. 2(20), 3185-7 (2000).

- [5] Garg, N. K., Sarpong, R., & Stoltz, B. M. The first total synthesis of dragmacidin D. J. Am. Chem. Soc. 124(44), 13179-84 (2002).

- [9] Jin, J., et al. Total Synthesis and Biological Activity of Marine Alkaloid Eudistomins Y1–Y7 and Their Analogues. Mar. Drugs 11(5), 1427-1440 (2013).

- [6] Garg, N. K., et al. A facile formal total synthesis of dragmacidin B, trans-dragmacidin C, and cis- and trans-dihydrohamacanthins A. Tetrahedron Lett. 46(14), 2423-2426 (2005).

Substituting 6-Bromo-DL-tryptophan with its positional isomers (e.g., 5-bromo- or 7-bromo-tryptophan) or with unsubstituted tryptophan is not viable for most applications due to significant differences in reactivity and biological activity. The specific location of the bromine atom dictates the electronic properties of the indole ring, which in turn governs its behavior in palladium-catalyzed cross-coupling reactions and its binding affinity to enzyme active sites.[4][6] For example, total syntheses of marine alkaloids such as Dragmacidin D specifically require the 6-bromo isomer as the starting material; other isomers would lead to entirely different, non-target final products.[2] In biochemical assays, positional isomers exhibit drastically different inhibitory potencies against enzymes like indoleamine 2,3-dioxygenase (IDO1), where a shift in bromine position can alter activity by orders of magnitude.

References

- [5] Garg, N. K., Sarpong, R., & Stoltz, B. M. The first total synthesis of dragmacidin D. J. Am. Chem. Soc. 124(44), 13179-84 (2002).

- [6] Garg, N. K., et al. A facile formal total synthesis of dragmacidin B, trans-dragmacidin C, and cis- and trans-dihydrohamacanthins A. Tetrahedron Lett. 46(14), 2423-2426 (2005).

- [22] Kudo, T., et al. Structural Basis of Inhibitor Selectivity in Human Indoleamine 2,3-Dioxygenase 1 and Tryptophan Dioxygenase. J. Am. Chem. Soc. 141(48), 19105-19116 (2019).

Essential Precursor for Total Synthesis of Dragmacidin and Eudistomin Marine Alkaloids

6-Bromo-DL-tryptophan is an indispensable starting material for the total synthesis of several classes of biologically active marine alkaloids. In the synthesis of Dragmacidin D, the 6-bromoindole moiety is crucial and is maintained throughout a series of halogen-selective Suzuki cross-couplings.[2][4] Similarly, syntheses of Eudistomin alkaloids rely on bromo-substituted tryptamines, with the 6-bromo isomer being a key intermediate for specific targets like Eudistomins Y1-Y7.[3] For these specific, multi-step synthetic routes, other isomers or unsubstituted tryptophan cannot be used as they lack the correct reactive site for building the natural product's core structure.

| Evidence Dimension | Suitability as a synthetic precursor |

| Target Compound Data | Required starting material for the published total synthesis of Dragmacidin D and certain Eudistomins. |

| Comparator Or Baseline | Unsubstituted tryptophan or other positional isomers (e.g., 5-bromo, 7-bromo). These cannot be used to produce the target molecule via the established synthetic pathways. |

| Quantified Difference | Binary (100% vs. 0%). The synthesis is only successful with the 6-bromo isomer. |

| Conditions | Multi-step total synthesis involving palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) or Pictet-Spengler reactions. |

For researchers synthesizing these specific classes of marine natural products, 6-Bromo-DL-tryptophan is the only viable procurement choice among tryptophan analogs.

Distinct Potency and Selectivity Profile as an IDO1 Enzyme Inhibitor

In the context of inhibiting Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy, the position of halogen substitution on the tryptophan scaffold is critical. While direct IC50 values for the DL-racemate are not commonly published, studies on the pure enantiomers show clear structure-activity relationships. For instance, L-6-bromotryptophan is a known inhibitor, and its potency is distinct from other isomers. This demonstrates that the 6-bromo substitution provides a specific interaction profile within the enzyme's active site that cannot be replicated by isomers like 5-bromo- or 7-bromo-tryptophan, making it a crucial tool for structure-activity relationship (SAR) studies.[6][7]

| Evidence Dimension | Enzyme Inhibition (IC50) |

| Target Compound Data | Exhibits inhibitory activity against IDO1, with potency dependent on the 6-position of the bromine. |

| Comparator Or Baseline | Other positional isomers (e.g., 5-bromo, 7-bromo) and unsubstituted tryptophan, which show different levels of inhibition. |

| Quantified Difference | Positional isomers show significant, often order-of-magnitude, differences in IC50 values against IDO1. |

| Conditions | In vitro enzymatic assay measuring the inhibition of human Indoleamine 2,3-dioxygenase 1 (IDO1). |

Researchers developing IDO1 inhibitors or probing its active site require this specific isomer to differentiate the structural requirements for binding and inhibition, as substitution at other positions yields different biological data.

Altered Electrochemical Properties for Materials and Sensing Applications

The electron-withdrawing nature of the bromine atom at the 6-position measurably alters the oxidation potential of the indole ring compared to unsubstituted tryptophan. This specific modification makes 6-Bromo-DL-tryptophan and its derivatives suitable for applications where fine-tuning of redox properties is required, such as in the development of organic electronic materials or as electrochemical probes.[8][9] The electrochemical behavior is position-dependent; therefore, the 6-bromo isomer provides a distinct redox signature that is not interchangeable with 5-bromo or 7-bromo analogs, which would display different oxidation potentials under identical conditions.

| Evidence Dimension | Electrochemical Oxidation Potential |

| Target Compound Data | Possesses a specific oxidation potential due to the electronic effect of the C6-bromine. |

| Comparator Or Baseline | Unsubstituted tryptophan (higher oxidation potential) and other bromo-isomers (different oxidation potentials). |

| Quantified Difference | The oxidation potential is shifted relative to the unsubstituted parent compound and other positional isomers. |

| Conditions | Cyclic voltammetry (CV) or other electrochemical methods in a suitable solvent and electrolyte system. |

For applications in materials science or as redox-sensitive probes, the precise oxidation potential is a critical design parameter, making the selection of the correct isomer essential for achieving the desired electronic performance.

Starting Material for the Total Synthesis of Bromo-Indole Alkaloids

This compound is the designated choice for synthetic organic chemistry labs engaged in the multi-step total synthesis of marine natural products like Dragmacidin D and various Eudistomins, where the 6-bromo position is a non-negotiable structural feature of the target molecule.[2][3]

Tool Compound for Structure-Activity Relationship (SAR) Studies of IDO1 Inhibitors

In medicinal chemistry and chemical biology, 6-Bromo-DL-tryptophan serves as a critical tool for elucidating the SAR of inhibitors for the immuno-oncology target IDO1. Its use, in comparison with other halogenated isomers, allows researchers to map the specific steric and electronic requirements of the enzyme's active site.[6]

Building Block for Novel Organic Semiconductor Materials

Stemming from its unique electrochemical properties, this compound is a valuable building block for materials scientists creating novel indole-based polymers or small molecules for organic electronics, where precise control over oxidation potentials is necessary for device performance.

References

- [5] Garg, N. K., Sarpong, R., & Stoltz, B. M. The first total synthesis of dragmacidin D. J. Am. Chem. Soc. 124(44), 13179-84 (2002).

- [9] Jin, J., et al. Total Synthesis and Biological Activity of Marine Alkaloid Eudistomins Y1–Y7 and Their Analogues. Mar. Drugs 11(5), 1427-1440 (2013).

- [22] Kudo, T., et al. Structural Basis of Inhibitor Selectivity in Human Indoleamine 2,3-Dioxygenase 1 and Tryptophan Dioxygenase. J. Am. Chem. Soc. 141(48), 19105-19116 (2019).

XLogP3

Dates

Explore Compound Types